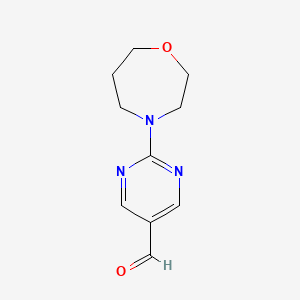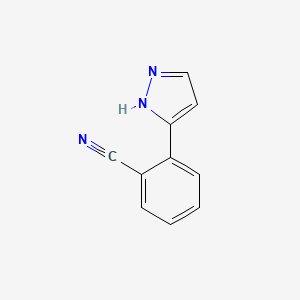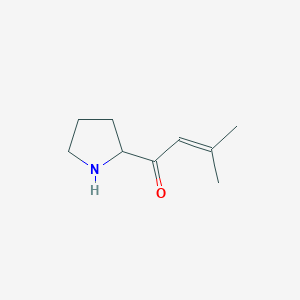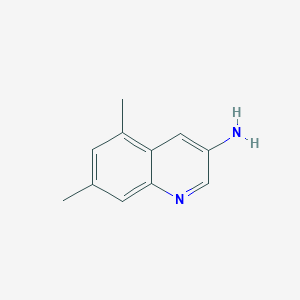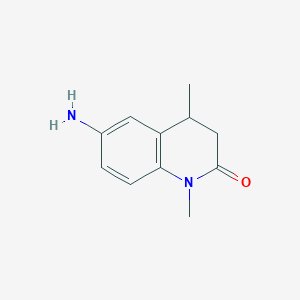
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, two methyl groups at the 1st and 4th positions, and a tetrahydroquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with acetone in the presence of a base, followed by cyclization and reduction steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core.
Substitution: The amino group and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydroquinoline core play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar in structure but with a pyrimidine core.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups.
Uniqueness
6-Amino-1,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
6-amino-1,4-dimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-4,6-7H,5,12H2,1-2H3 |
InChI-Schlüssel |
IJMMJXKUTITXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N(C2=C1C=C(C=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



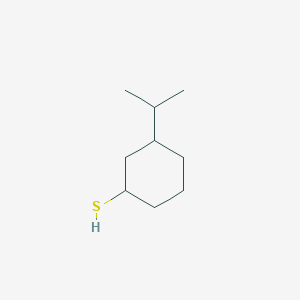

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
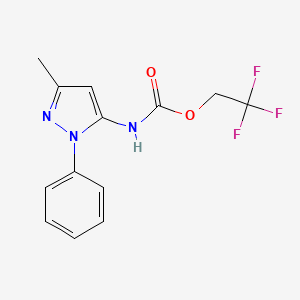
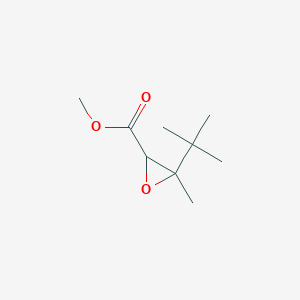
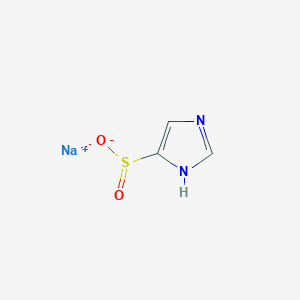
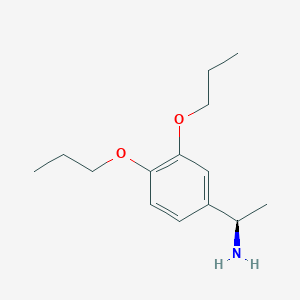

![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)
